
Dutasteride-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dutasteride-d3 is a deuterated form of dutasteride, a synthetic 4-azasteroid compound. Dutasteride is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dutasteride due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-d3 involves the incorporation of deuterium atoms into the dutasteride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Dutasteride-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups.
科学研究应用
Treatment of Benign Prostatic Hyperplasia
Dutasteride is widely used for managing BPH. A study demonstrated that long-term dutasteride treatment significantly improved International Prostate Symptom Scores (IPSS) and urinary flow rates. Specifically, patients treated with dutasteride showed a reduction in acute urinary retention risk by 57% and a 48% lower likelihood of requiring surgical intervention compared to placebo .
Table 1: Long-term Effects of Dutasteride on BPH
Parameter | Dutasteride Group | Placebo Group | p-value |
---|---|---|---|
IPSS Score (2 years) | 4.5 | 2.3 | <0.001 |
Qmax (mL/sec) | 2.0 | 0.6 | <0.001 |
Acute Urinary Retention (%) | 57% reduction | - | - |
Androgenic Alopecia
Dutasteride has shown efficacy in treating male androgenic alopecia (AGA). A retrospective study indicated that patients receiving dutasteride experienced greater improvements in hair growth compared to those treated with finasteride, with significant enhancements noted in various classifications of hair loss .
Table 2: Efficacy of Dutasteride vs. Finasteride in AGA
Treatment | Improvement Rate (%) | Adverse Events (%) |
---|---|---|
Dutasteride | 80.8 | 7.6 |
Finasteride | 47.8 | 10.5 |
Neuroprotective Effects
Emerging research highlights the potential neuroprotective properties of dutasteride-d3, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies suggest that dutasteride exhibits antioxidant and anti-inflammatory effects that may mitigate neuronal damage associated with ALS . The compound's ability to modulate steroid hormone levels could further enhance its therapeutic profile.
Case Study: Neuroprotection in ALS
A review article discussed the promising role of dutasteride in ALS treatment, indicating that it could restore altered dopamine activity and counteract glutamate toxicity . While clinical trials are needed to confirm these findings, the initial data suggest a beneficial effect on neuroprotection.
Other Potential Applications
- Prostate Cancer Prevention : Research indicates that dutasteride may reduce the risk of prostate cancer by lowering DHT levels, although more studies are required to establish definitive preventive benefits .
- Management of Dyskinesia : Preliminary findings suggest that dutasteride may help prevent dyskinesia associated with L-DOPA treatment in Parkinson's disease patients, marking another potential therapeutic avenue .
作用机制
Dutasteride-d3 exerts its effects by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing the levels of DHT, this compound helps to shrink the prostate gland and alleviate symptoms of benign prostatic hyperplasia. The inhibition of 5-alpha-reductase occurs through a competitive and irreversible binding to the enzyme, leading to a significant reduction in DHT levels in the body.
相似化合物的比较
Finasteride: Another 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Tamsulosin: An alpha-blocker used to improve urinary flow in patients with benign prostatic hyperplasia.
Epristeride: A non-competitive inhibitor of 5-alpha-reductase, primarily marketed in China.
Uniqueness of Dutasteride-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. Unlike finasteride, which selectively inhibits type II 5-alpha-reductase, this compound inhibits both type I and type II isoforms, leading to a more comprehensive reduction in DHT levels.
生物活性
Dutasteride-d3 is a deuterated form of dutasteride, which is a potent inhibitor of the enzyme 5α-reductase. This compound has garnered attention for its biological activity, particularly in the treatment of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). This article delves into the biological mechanisms, pharmacokinetics, efficacy in clinical studies, and potential applications of this compound.
This compound functions primarily by inhibiting both Type I and Type II isoforms of the 5α-reductase enzyme. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen responsible for prostate growth and hair loss in men. The following table summarizes the key characteristics of this compound's mechanism:
Characteristic | Details |
---|---|
Target Enzymes | Type I and Type II 5α-reductase |
DHT Reduction | Reduces serum DHT levels by up to 98% |
Binding Affinity | High affinity for both isoenzymes (Type I: 3.9 nM; Type II: 1.8 nM) |
Inhibition Type | Competitive and specific inhibitor |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:
- Bioavailability: Approximately 60%, with variability from 40% to 94% depending on individual factors.
- Peak Concentration: Achieved within 2 to 3 hours post-administration.
- Volume of Distribution: Ranges from 300 to 500 L, indicating extensive tissue distribution.
- Protein Binding: About 99% bound to serum albumin and 96.6% to α-1 acid glycoprotein.
- Metabolism: Primarily metabolized in the liver via CYP3A4 and CYP3A5, producing several active metabolites.
Treatment of Benign Prostatic Hyperplasia (BPH)
This compound has been shown to significantly reduce prostate volume and improve urinary flow in men with BPH. A pivotal study demonstrated that after one year of treatment with dutasteride, median serum DHT concentrations were reduced by over 90% in most patients, leading to improved clinical outcomes such as reduced International Prostate Symptom Score (IPSS) .
Androgenetic Alopecia
In studies focusing on AGA, this compound has been found to be more effective than finasteride. A randomized controlled trial involving men aged 20 to 50 years showed that those treated with dutasteride experienced significant increases in hair count and thickness compared to those receiving finasteride or placebo . The following table summarizes findings from this study:
Treatment Group | Hair Count Increase (24 weeks) | Statistical Significance |
---|---|---|
Dutasteride (0.5 mg/d) | Significant increase | P < .001 |
Finasteride (1 mg/d) | Moderate increase | P = .003 |
Placebo | No significant change | P < .001 |
Frontal Fibrosing Alopecia (FFA)
A retrospective observational study evaluated the effectiveness of dutasteride in patients with FFA. Among 224 patients treated with varying doses of dutasteride, stabilization rates for hairline recession were significantly higher compared to other systemic therapies . The following results were noted:
- Stabilization Rate at 12 Months:
- Dutasteride Group: 62% Frontal, 64% Right Temporal, 62% Left Temporal
- Other Therapies: Lower stabilization rates across all regions
属性
CAS 编号 |
1131341-46-2 |
---|---|
分子式 |
C27H30F6N2O2 |
分子量 |
531.558 |
IUPAC 名称 |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D |
InChI 键 |
JWJOTENAMICLJG-XHGXNVPLSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
同义词 |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。